molecular formula C12H18N2O B14143044 2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline CAS No. 914203-01-3

2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline

Cat. No.: B14143044
CAS No.: 914203-01-3
M. Wt: 206.28 g/mol
InChI Key: UDHPHCCHADFXHE-UHFFFAOYSA-N
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Description

2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline is an organic compound that features a methoxy group attached to an aniline ring, with a pyrrolidin-2-ylmethyl substituent on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline typically involves the reaction of 2-methoxyaniline with pyrrolidine-2-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions often include solvents like methanol or ethanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-hydroxy-N-(pyrrolidin-2-ylmethyl)aniline.

    Reduction: Formation of this compound from its nitro precursor.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity due to its conformational flexibility and ability to engage in hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline: Features a methoxy group and a pyrrolidin-2-ylmethyl substituent.

    2-methoxy-N-(piperidin-2-ylmethyl)aniline: Similar structure but with a piperidine ring instead of pyrrolidine.

    2-methoxy-N-(morpholin-2-ylmethyl)aniline: Contains a morpholine ring, offering different electronic and steric properties.

Uniqueness

This compound is unique due to the presence of the pyrrolidine ring, which imparts distinct conformational and electronic characteristics. This can influence its reactivity and binding properties, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-methoxy-N-(pyrrolidin-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-7-3-2-6-11(12)14-9-10-5-4-8-13-10/h2-3,6-7,10,13-14H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHPHCCHADFXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258434
Record name N-(2-Methoxyphenyl)-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-01-3
Record name N-(2-Methoxyphenyl)-2-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914203-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyphenyl)-2-pyrrolidinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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